![molecular formula C10H11Cl2NO B167611 N-[1-(3,4-dichlorophenyl)ethyl]acetamide CAS No. 5583-49-3](/img/structure/B167611.png)
N-[1-(3,4-dichlorophenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-dichlorophenyl)ethyl]acetamide, also known as DCEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCEA is a derivative of acetamide and is synthesized through a specific method that involves the use of certain reagents and solvents.
Mecanismo De Acción
The mechanism of action of N-[1-(3,4-dichlorophenyl)ethyl]acetamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. N-[1-(3,4-dichlorophenyl)ethyl]acetamide may also work by modulating the activity of certain neurotransmitters in the brain.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N-[1-(3,4-dichlorophenyl)ethyl]acetamide has a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in the inflammatory response. N-[1-(3,4-dichlorophenyl)ethyl]acetamide has also been found to reduce the levels of reactive oxygen species, which are molecules that can cause damage to cells and tissues. Additionally, N-[1-(3,4-dichlorophenyl)ethyl]acetamide has been found to increase the levels of certain neurotransmitters in the brain, which may have a positive effect on mood and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(3,4-dichlorophenyl)ethyl]acetamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-[1-(3,4-dichlorophenyl)ethyl]acetamide has been found to exhibit potent antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one limitation of using N-[1-(3,4-dichlorophenyl)ethyl]acetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many future directions for the study of N-[1-(3,4-dichlorophenyl)ethyl]acetamide. One potential area of research is the development of new antibiotics based on the structure of N-[1-(3,4-dichlorophenyl)ethyl]acetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(3,4-dichlorophenyl)ethyl]acetamide and its potential use in the treatment of neurological disorders. Finally, more research is needed to explore the potential use of N-[1-(3,4-dichlorophenyl)ethyl]acetamide in the development of new anti-inflammatory drugs.
Conclusion:
In conclusion, N-[1-(3,4-dichlorophenyl)ethyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is synthesized through a specific method and has been studied for its antibacterial and antifungal properties, potential use in the treatment of neurological disorders, and potential use in the development of new anti-inflammatory drugs. While there are advantages and limitations to using N-[1-(3,4-dichlorophenyl)ethyl]acetamide in lab experiments, there are many future directions for the study of this compound.
Métodos De Síntesis
The synthesis method of N-[1-(3,4-dichlorophenyl)ethyl]acetamide involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form 3,4-dichlorophenylacetyl chloride. This intermediate product is then reacted with ethylamine to form N-[1-(3,4-dichlorophenyl)ethyl]acetamide. The final product is purified through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
N-[1-(3,4-dichlorophenyl)ethyl]acetamide has been studied for its potential applications in various scientific research fields. It has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. N-[1-(3,4-dichlorophenyl)ethyl]acetamide has also been studied for its potential use in the treatment of neurological disorders due to its ability to cross the blood-brain barrier. Additionally, N-[1-(3,4-dichlorophenyl)ethyl]acetamide has been studied for its potential use in the development of new anti-inflammatory drugs.
Propiedades
Número CAS |
5583-49-3 |
|---|---|
Nombre del producto |
N-[1-(3,4-dichlorophenyl)ethyl]acetamide |
Fórmula molecular |
C10H11Cl2NO |
Peso molecular |
232.1 g/mol |
Nombre IUPAC |
N-[1-(3,4-dichlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(13-7(2)14)8-3-4-9(11)10(12)5-8/h3-6H,1-2H3,(H,13,14) |
Clave InChI |
LSCBJAULQSUFSZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)C |
SMILES canónico |
CC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



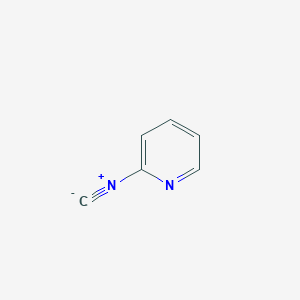
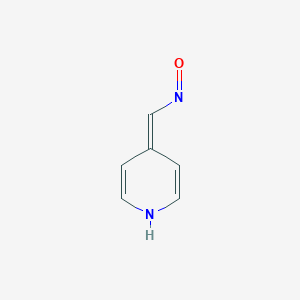
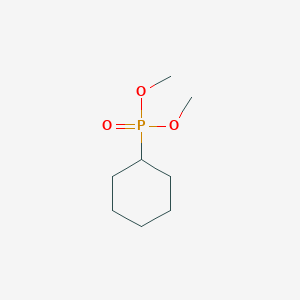
![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)
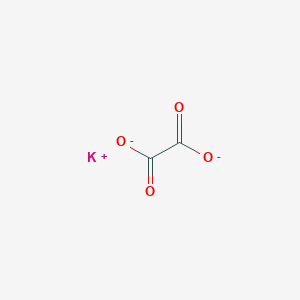
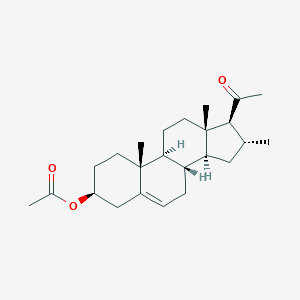
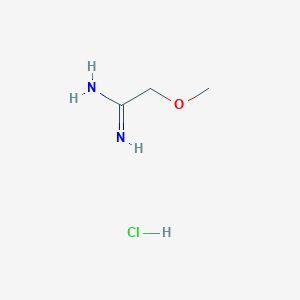
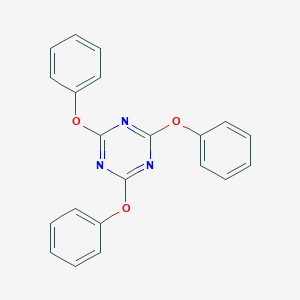
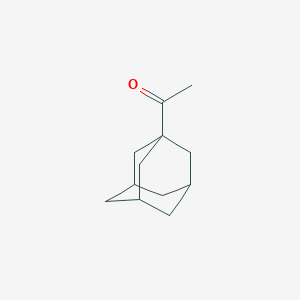
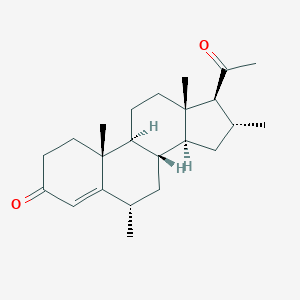

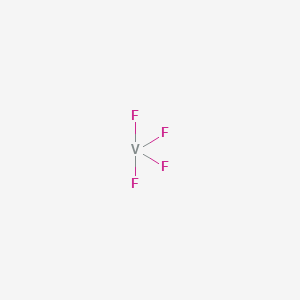
![7-Methyl-2-fluorobenz[a]anthracene](/img/structure/B167556.png)
![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)